

An In-depth Technical Guide to Copper(II) Methoxide: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Copper(II)methoxide*

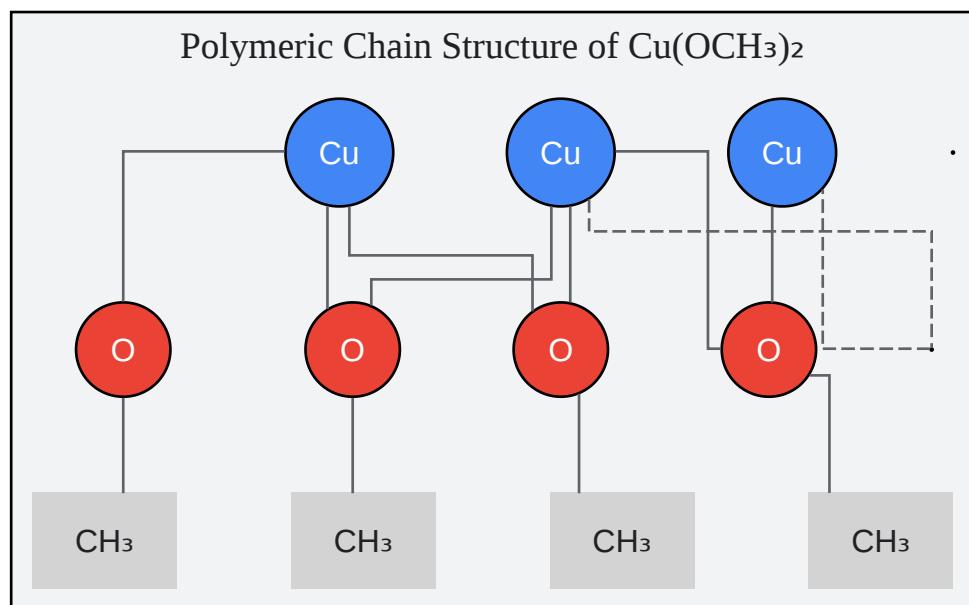
Cat. No.: *B12061249*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of copper(II) methoxide, $\text{Cu}(\text{OCH}_3)_2$, a metal alkoxide of significant interest in synthetic chemistry and materials science. This document details its chemical formula, molecular structure, synthesis protocols, and key characterization data, presented for an audience with a strong scientific background.

Core Chemical and Physical Properties


Copper(II) methoxide is an inorganic compound that serves as a versatile precursor and catalyst in various chemical transformations.^[1] Its fundamental properties are summarized below.

Property	Data	Reference(s)
Chemical Formula	<chem>Cu(OCH3)2</chem>	[2]
Linear Formula	<chem>C2H6CuO2</chem>	[3] [4]
Molecular Weight	125.61 g/mol	[2] [3]
Appearance	Blue-green powder	[2] [5]
CAS Number	1184-54-9	[2] [3]
Melting Point	206 °C (decomposes)	[2]
Solubility	Reacts with water and acid	[2]
Sensitivity	Moisture and heat sensitive	[5]

Molecular Structure

Unlike simple monomeric molecules, the solid-state structure of copper(II) methoxide is polymeric. Single-crystal X-ray diffraction has revealed that it possesses a novel infinite one-dimensional (1D) chain structure.[\[6\]](#)

In this arrangement, each copper(II) center is in a distorted square planar coordination environment. These square planar units are linked by bridging methoxide ligands, with each methoxide group coordinating to two adjacent copper atoms. This polymeric nature, with strong interactions between the copper centers, is responsible for many of its characteristic magnetic and spectroscopic properties.[\[6\]](#) Evidence from early spectroscopic and magnetic studies also suggested a highly polymeric structure with tetragonal environments for the copper atoms.[\[6\]](#)

[Click to download full resolution via product page](#)

Schematic of the 1D polymeric chain of $\text{Cu}(\text{OCH}_3)_2$.

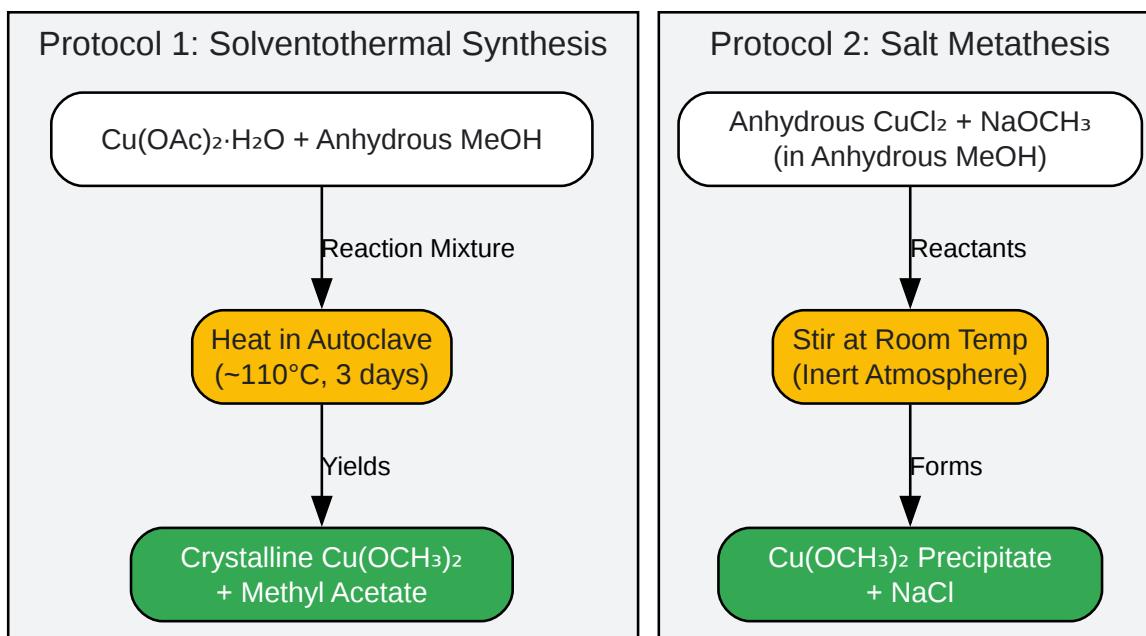
Experimental Protocols

Synthesis Methodologies

Two primary methods for the synthesis of copper(II) methoxide are prevalent in the literature. Both require anhydrous conditions due to the compound's sensitivity to water.

Protocol 1: Solventothermal Synthesis from Copper(II) Acetate

This method involves the direct reaction of copper(II) acetate monohydrate with methanol under elevated temperature and pressure, yielding a crystalline product.^[6]


- Reactants: Copper(II) acetate monohydrate ($\text{Cu}(\text{OAc})_2 \cdot \text{H}_2\text{O}$) and anhydrous methanol (CH_3OH).
- Procedure: A solution or suspension of copper(II) acetate monohydrate in a significant excess of anhydrous methanol is placed in a sealed autoclave or a similar pressure vessel.
- Conditions: The vessel is heated to approximately 110 °C for an extended period (e.g., 3 days).^[7]

- Reaction: The acetate ligands are replaced by methoxide ligands, with methyl acetate formed as a major byproduct: $\text{Cu}(\text{CH}_3\text{COO})_2 + 2\text{CH}_3\text{OH} \rightarrow \text{Cu}(\text{OCH}_3)_2 + 2\text{CH}_3\text{COOH}$ The acetic acid produced can further react with methanol to form methyl acetate.
- Isolation: After cooling, the blue-green crystalline product, $\text{Cu}(\text{OCH}_3)_2$, precipitates from the solution. It is then isolated by filtration, washed with anhydrous methanol, and dried under vacuum.

Protocol 2: Synthesis from Copper(II) Halide and Sodium Methoxide

This route involves a salt metathesis reaction between a copper(II) halide and sodium methoxide in anhydrous methanol.[\[6\]](#)[\[8\]](#)

- Reactants: Anhydrous copper(II) chloride (CuCl_2) or copper(II) bromide (CuBr_2) and sodium methoxide (NaOCH_3).
- Procedure: a. A solution of sodium methoxide is prepared by carefully dissolving sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) or by using commercially available NaOCH_3 solution. b. A solution of the anhydrous copper(II) halide is prepared in anhydrous methanol. c. The sodium methoxide solution (2 molar equivalents) is added slowly to the stirring copper(II) halide solution at room temperature.
- Reaction: A dark blue suspension of copper(II) methoxide forms immediately, along with a precipitate of the sodium halide salt: $\text{CuCl}_2 + 2\text{NaOCH}_3 \rightarrow \text{Cu}(\text{OCH}_3)_2 \downarrow + 2\text{NaCl} \downarrow$
- Isolation: The solid products are isolated by filtration. While the sodium halide byproduct is largely insoluble in other organic solvents, purification of $\text{Cu}(\text{OCH}_3)_2$ can be challenging. This method is often used for the *in situ* generation of $\text{Cu}(\text{OCH}_3)_2$ for subsequent reactions.[\[8\]](#)

[Click to download full resolution via product page](#)

Experimental workflows for the synthesis of $\text{Cu}(\text{OCH}_3)_2$.

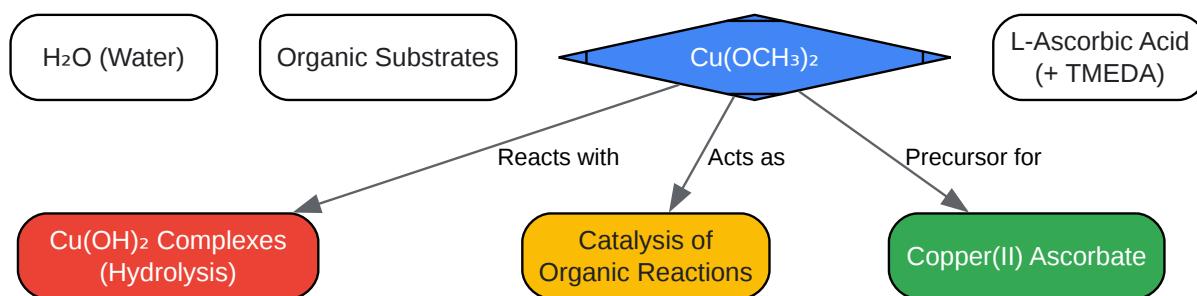
Characterization Data

The structural and electronic properties of copper(II) methoxide have been investigated using various spectroscopic and analytical techniques.

Spectroscopic Analysis

Technique	Observation	Reference(s)
Infrared (IR) Spectroscopy	Absorption maxima have been reported and assigned. Key vibrations include C-O stretching and Cu-O stretching modes. For related dinuclear methoxide-bridged complexes, vibrations for the Cu ₂ O ₂ ring are found between 575-520 cm ⁻¹ .	[6][9]
UV-Visible Spectroscopy	As a d ⁹ copper(II) complex, broad, low-intensity d-d transition bands are expected in the visible region (typically 500-800 nm). More intense ligand-to-metal charge transfer (LMCT) bands may appear in the UV or near-UV region.	[7][10]
Electron Paramagnetic Resonance (EPR)	Due to strong antiferromagnetic coupling between adjacent Cu(II) centers in the polymeric chain, the solid material is expected to be EPR silent at room temperature. If isolated Cu(II) centers were present, they would exhibit a characteristic S=1/2, I=3/2 signal with g-values typical for a d(x ² -y ²) ground state (g ≈ 2.2-2.3, g [⊥] ≈ 2.05-2.08).	[6]

Magnetic Properties


The magnetic behavior of copper(II) methoxide is a direct consequence of its polymeric structure.

- **Magnetic Susceptibility:** The compound exhibits linear antiferromagnetism.[6] This indicates that the unpaired electron spins on adjacent copper(II) centers are coupled in an antiparallel fashion through the bridging methoxide ligands. This contrasts with the simple paramagnetic behavior of mononuclear copper(II) salts like copper(II) chloride.[6]
- **J-Coupling:** The strength of the antiferromagnetic interaction is described by the exchange coupling constant, J. While a specific value for the polymeric chain of $\text{Cu}(\text{OCH}_3)_2$ is not widely reported, related dinuclear copper(II) complexes with two bridging methoxide ligands show strong antiferromagnetic coupling.[6]

Reactivity and Applications

Copper(II) methoxide's utility stems from its reactivity as a source of both copper(II) and the methoxide nucleophile.

- **Reaction with Water:** As a metal alkoxide, it is highly sensitive to moisture. It reacts with water, leading to the formation of copper(II) hydroxide complexes.[1] This reaction underscores the necessity of using anhydrous solvents and inert atmospheres during its synthesis and handling.
- **Precursor in Synthesis:** $\text{Cu}(\text{OCH}_3)_2$ is an effective precursor for the synthesis of other copper-containing compounds. It can be used to generate other copper alkoxides, and it reacts with acidic organic molecules to form new copper(II) complexes. For example, it is used as a starting material in the synthesis of copper(II) ascorbate.[6]
- **Catalysis:** The compound and its in situ generated forms are used in catalysis for various organic reactions, including oxidation and cross-coupling reactions.[6] The methoxide ligand can act as a base or nucleophile, while the copper center facilitates redox processes.

[Click to download full resolution via product page](#)

Logical relationships of Cu(OCH₃)₂ in chemical reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. X-ray powder diffraction data for Copper (II). bis[(2E)-3-methoxy-2- [(2,4,6-trimethylphenyl)imino]-4-[(2,4,6-trimethylphenyl)imino- κ N]- 3-pentanolato- κ O] complex | Powder Diffraction | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchpublish.com [researchpublish.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. znaturforsch.com [znaturforsch.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Copper(II) Methoxide: Structure, Synthesis, and Characterization]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12061249#cu-och3-2-chemical-formula-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com